![molecular formula C12H15N3 B187768 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine CAS No. 879896-52-3](/img/structure/B187768.png)
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Overview
Description
“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is a chemical compound with the empirical formula C12H15N3 . It is a solid substance . The SMILES string representation of the molecule is Cc1nn(c(C)c1CN)-c2ccccc2
. The InChI key for this compound is OBCGZRPPRQGJNF-UHFFFAOYSA-N
.
Molecular Structure Analysis
The molecular weight of “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is 201.27 . The molecule consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group attached to it .Physical And Chemical Properties Analysis
“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is a solid substance . It does not have a specified flash point .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Study
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Applications in Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Applications in Agrochemistry
Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their diverse pharmacological effects .
Applications in Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals . These complexes have various applications in different fields of science .
Applications in Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They form organometallic compounds that have various applications in different fields of science .
Biological Evaluation Against Human Recombinant Alkaline Phosphatase
These compounds possess potential biological applications and were screened against human recombinant alkaline phosphatase . They were tested against human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .
Cytotoxic Efficiency
In a study, all the synthesized derivatives exhibited in vitro cytotoxic efficiency . Most of the derivatives have shown excellent cytotoxic activity compared to that of the standard reference drug .
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGZRPPRQGJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355955 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |
CAS RN |
879896-52-3, 400877-11-4 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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